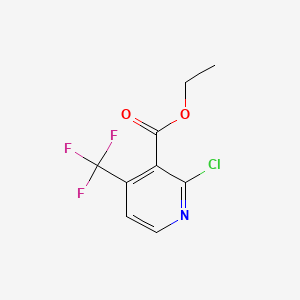

Ethyl 2-chloro-4-(trifluoromethyl)nicotinate

Description

Properties

IUPAC Name |

ethyl 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF3NO2/c1-2-16-8(15)6-5(9(11,12)13)3-4-14-7(6)10/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBVUGDFXWDYZHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CN=C1Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678885 | |

| Record name | Ethyl 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221792-56-8 | |

| Record name | Ethyl 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-chloro-4-(trifluoromethyl)nicotinate: Properties, Synthesis, and Reactivity for Advanced Drug Discovery

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

The introduction of fluorine and fluorine-containing moieties into molecular scaffolds has become a cornerstone of modern drug design. The unique electronic properties of fluorine—its high electronegativity, ability to form strong C-F bonds, and its role as a bioisostere for hydrogen—can profoundly influence the metabolic stability, lipophilicity, and binding affinity of a drug candidate. Within this context, Ethyl 2-chloro-4-(trifluoromethyl)nicotinate has emerged as a highly valuable and versatile building block for researchers and scientists in drug development.

This guide provides an in-depth technical overview of Ethyl 2-chloro-4-(trifluoromethyl)nicotinate, focusing on its core chemical properties, validated synthetic methodologies, and predictable reactivity patterns. The insights presented herein are intended to empower medicinal chemists to strategically incorporate this scaffold into novel drug discovery programs, leveraging its unique trifunctional chemical architecture to accelerate the development of next-generation therapeutics. The presence of a chloro-substituent, a trifluoromethyl group, and an ethyl ester on the same pyridine ring offers multiple, orthogonal handles for chemical modification.[1]

Part 1: Core Physicochemical and Spectroscopic Properties

A comprehensive understanding of a building block's fundamental properties is critical for its effective use in synthesis and for predicting the characteristics of its derivatives.

Key Physicochemical Data

The following table summarizes the essential physicochemical properties of Ethyl 2-chloro-4-(trifluoromethyl)nicotinate. While some data for this specific molecule is not extensively published, properties can be inferred from related structures and supplier-provided information.

| Property | Value | Source/Comment |

| Molecular Formula | C₉H₇ClF₃NO₂ | |

| Molecular Weight | 253.61 g/mol | |

| CAS Number | 1255574-51-7 | Verified through supplier databases. |

| Appearance | Typically a solid | |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). | Inferred from typical organic synthesis applications. |

| Storage | Store in a cool, dry place. | [2] |

Note: Experimental data such as melting point and boiling point are not consistently reported in public literature and should be determined empirically upon receipt of the material.

Spectroscopic Signature

While a dedicated, peer-reviewed spectroscopic analysis for this exact compound is sparse, the expected NMR and IR signatures can be predicted based on its structure:

-

¹H NMR: Key signals would include a quartet and a triplet for the ethyl ester group, and two distinct aromatic proton signals on the pyridine ring, likely showing coupling to each other and potentially to the CF₃ group.

-

¹³C NMR: Resonances for the carbonyl carbon of the ester, the carbons of the pyridine ring (with the carbon attached to the CF₃ showing a characteristic quartet due to C-F coupling), and the carbons of the ethyl group would be expected.

-

¹⁹F NMR: A singlet corresponding to the -CF₃ group would be the most prominent feature.

-

IR Spectroscopy: Characteristic peaks would include C=O stretching for the ester (around 1720-1740 cm⁻¹), C-F stretching bands (typically strong and in the 1100-1300 cm⁻¹ region), and C-Cl stretching (around 600-800 cm⁻¹).

Part 2: Synthesis and Manufacturing

The synthesis of Ethyl 2-chloro-4-(trifluoromethyl)nicotinate is a multi-step process that requires careful control of reaction conditions. A common and logical synthetic pathway is outlined below.

Retrosynthetic Analysis & Workflow

The synthesis logically starts from a more readily available precursor, such as 2-hydroxy-4-(trifluoromethyl)nicotinic acid, and proceeds through chlorination and esterification steps.

Sources

Ethyl 2-chloro-4-(trifluoromethyl)nicotinate CAS number and identifiers

Executive Summary

Ethyl 2-chloro-4-(trifluoromethyl)nicotinate (and its parent acid, 2-chloro-4-(trifluoromethyl)nicotinic acid ) represents a high-value fluorinated pyridine scaffold in modern medicinal chemistry. Its structural uniqueness lies in the ortho-chloro positioning relative to the nitrogen, combined with a para-trifluoromethyl group. This specific substitution pattern imparts distinct electronic properties, making it a critical electrophile for SNAr reactions and a precursor for fused heterocycles (e.g., pyrido[2,3-d]pyrimidines) often targeting kinase pathways.

This guide provides a comprehensive technical analysis of the compound's identifiers, physicochemical profile, synthetic routes, and applications in drug discovery.

Part 1: Identity & Physicochemical Profile

While the ethyl ester is the functional reagent often used in synthesis, the carboxylic acid form is the primary stable commercial building block. Researchers should be aware of the identifiers for both to ensure accurate procurement and database searching.

Core Identifiers

| Feature | Ethyl Ester Derivative | Parent Acid (Commercial Standard) |

| Chemical Name | Ethyl 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylate | 2-Chloro-4-(trifluoromethyl)nicotinic acid |

| CAS Number | Not widely indexed (Custom Synthesis) | 590371-81-6 |

| MDL Number | N/A | MFCD08458125 |

| PubChem CID | N/A | 11770138 |

| Molecular Formula | C9H7ClF3NO2 | C7H3ClF3NO2 |

| Molecular Weight | 253.61 g/mol | 225.55 g/mol |

| SMILES | CCOC(=O)c1c(C(F)(F)F)ccnc1Cl | OC(=O)c1c(Cl)nccc1C(F)(F)F |

Physicochemical Properties (Calculated/Experimental)

-

Appearance: The acid is typically a white to off-white powder; the ester is often a colorless to pale yellow oil or low-melting solid.

-

Solubility:

-

Acid: Soluble in DMSO, Methanol, DMF. Sparingly soluble in water.

-

Ester: Highly soluble in DCM, Ethyl Acetate, Toluene.

-

-

pKa (Acid): ~2.5–3.0 (Predicted due to electron-withdrawing CF3 and Cl groups).

-

LogP: ~2.3 (Ester) vs ~1.1 (Acid).

Part 2: Synthetic Routes & Manufacturing[5]

The synthesis of 2-chloro-4-(trifluoromethyl)nicotinates is non-trivial due to the need for precise regiocontrol of the trifluoromethyl group. Two primary strategies are employed: De Novo Cyclization (building the ring) and Functionalization (modifying a pyridine core).

Strategy A: De Novo Hantzsch-Type Cyclization

This is the preferred industrial route for generating the specific 4-CF3 isomer, avoiding the regioselectivity issues of direct trifluoromethylation.

-

Precursor Formation: Reaction of vinyl butyl ether with trifluoroacetic anhydride yields 4-butoxy-1,1,1-trifluoro-3-en-2-one.

-

Condensation: The enone reacts with ethyl 3-aminocrotonate (or similar enamine esters) to close the pyridine ring.

-

Aromatization & Chlorination: The resulting pyridone intermediate is treated with POCl3 (Phosphorus oxychloride) or PCl5 to install the chlorine at the 2-position.

Strategy B: Directed Ortho-Metallation (DOM)

Used for smaller scale, high-precision synthesis starting from 4-(trifluoromethyl)pyridine.

-

Lithiated Species: Treatment of 4-(trifluoromethyl)pyridine with LDA at -78°C directs lithiation to the 3-position (ortho to the directing CF3 group, though less favored than 2-pos without blocking).

-

Carboxylation: Quenching with CO2 or Ethyl Chloroformate yields the nicotinate.

-

N-Oxidation & Chlorination: Oxidation to the N-oxide followed by POCl3 rearrangement installs the 2-chloro substituent.

Visualization of Synthetic Logic

Figure 1: Retrosynthetic pathway via De Novo Cyclization to ensure 4-CF3 regiochemistry.

Part 3: Reactivity & Applications in Drug Discovery

The 2-chloro-nicotinate motif is a "privileged scaffold" because it offers three distinct vectors for chemical diversification.

The Three-Vector Reactivity Profile

-

C2-Position (Chlorine): Highly susceptible to SNAr (Nucleophilic Aromatic Substitution) due to the electron-deficient nature of the pyridine ring, further activated by the para-CF3 and ortho-ester groups.

-

Reagents: Amines (primary/secondary), thiols, alkoxides.

-

Application: Introduction of solubility-enhancing groups or pharmacophores.

-

-

C3-Position (Ester/Acid): Standard carbonyl chemistry.

-

Reactions: Hydrolysis to acid, reduction to alcohol, conversion to amide, or cyclization with the C2-substituent.

-

-

C4-Position (Trifluoromethyl): Generally metabolically stable, providing lipophilicity and metabolic blockage.

Key Application: Synthesis of Kinase Inhibitors

A common workflow involves reacting the ethyl ester with amidines or guanidines to fuse a pyrimidine ring, creating pyrido[2,3-d]pyrimidine derivatives. These bicyclic systems are bioisosteres of quinazolines (e.g., Gefitinib) and are prevalent in EGFR, VEGFR, and PI3K inhibitors.

Experimental Protocol: SNAr Displacement at C2

Context: Displacement of the 2-chloro group with a primary amine.

-

Setup: Dissolve Ethyl 2-chloro-4-(trifluoromethyl)nicotinate (1.0 eq) in anhydrous THF or DMF.

-

Reagent Addition: Add the amine (1.2 eq) and a base (DIPEA or K2CO3, 2.0 eq).

-

Condition: Heat to 60–80°C. The electron-withdrawing CF3 group accelerates this reaction compared to non-fluorinated analogs.

-

Monitoring: Monitor via TLC/LC-MS. The product will show a mass shift corresponding to the amine addition minus HCl.

-

Workup: Dilute with water, extract with EtOAc, and wash with brine.

Visualization of Reactivity

Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the Cl, CF3, and Ester groups.

Part 4: Handling, Stability & Safety

Safety Profile (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

Precautionary Measures: Handle in a fume hood. The 2-chloro pyridine moiety can be a sensitizer. Avoid contact with strong oxidizing agents.

Storage & Stability

-

Hydrolysis Risk: The ethyl ester is susceptible to hydrolysis under humid conditions. Store in a cool, dry place (2–8°C recommended) under inert gas (Argon/Nitrogen).

-

Acid Stability: The parent acid (CAS 590371-81-6) is stable at room temperature but should be kept away from bases until reaction is desired.

References

-

Stenutz, R. (2025). 2-chloro-4-(trifluoromethyl)nicotinic acid; 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid.[2][3] Stenutz.eu. Link

-

Thermo Scientific Chemicals. (2024). 2-Chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid, 97%. Fisher Scientific.[3] Link

-

Sigma-Aldrich. (2024). 2-Chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid Product Detail. Merck KGaA. Link

-

Fang, W. Y., et al. (2019).[4] Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. Link

-

Organic Syntheses. (2012). General methods for Pyridine Synthesis via Trifluoromethylation. Org. Synth. 89, 549-561. Link

Sources

- 1. Ethyl 4-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | C9H7ClF3NO2 | CID 71300228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-chloro-4-(trifluoromethyl)nicotinic acid [stenutz.eu]

- 3. 2-Chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.at]

- 4. gdch.app [gdch.app]

Methodological & Application

Application Note: Chemoselective Reduction of Ethyl Trifluoromethylnicotinates

Topic: Reduction of Ethyl Ester Group in Trifluoromethyl Nicotinates Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The reduction of ethyl esters in trifluoromethyl-substituted nicotinates (e.g., ethyl 2-(trifluoromethyl)nicotinate) is a pivotal transformation in the synthesis of fluorinated building blocks for medicinal chemistry. While ester reduction is a standard organic operation, the presence of the trifluoromethyl (

The strong electron-withdrawing nature of the

Strategic Analysis: Reagent Selection

The choice of reducing agent is a balance between reactivity (speed) and chemoselectivity (impurity profile).

| Reagent | Reactivity Profile | Selectivity Risk | Recommendation |

| LiAlH | High. Rapidly reduces esters to alcohols. | High. Risk of over-reduction (ring hydrogenation) or reductive defluorination due to radical anion intermediates. | Avoid unless necessary. |

| NaBH | Moderate. Enhanced by in-situ formation of alkoxyborohydrides. | Low. Highly selective for the ester. Does not disturb the electron-deficient pyridine ring or C-F bonds. | Primary Protocol. |

| DIBAL-H | Variable. Temperature-dependent (Aldehyde at -78°C, Alcohol at 0°C). | Moderate. Requires strict anhydrous conditions. Good for stopping at the aldehyde stage. | Secondary Protocol (for Aldehydes). |

| H | Catalytic. | Critical. High risk of hydrogenolysis of the C-F bond (defluorination). | Do Not Use. |

Mechanistic Visualization

The following diagram illustrates the reaction pathways. The "Happy Path" utilizes the activation provided by the

Figure 1: Mechanistic pathways showing the selectivity advantage of Borohydride reagents over Aluminium hydrides in electron-deficient aromatic systems.

Primary Protocol: Modified Borohydride Reduction

Objective: Reduction of Ethyl 2-(trifluoromethyl)nicotinate to (2-(trifluoromethyl)pyridin-3-yl)methanol.

Rationale: Standard NaBH

Materials

-

Substrate: Ethyl 2-(trifluoromethyl)nicotinate (1.0 equiv).

-

Reagent: Sodium Borohydride (NaBH

) (4.0 - 6.0 equiv). Note: Excess is required due to solvent reaction. -

Solvent: Tetrahydrofuran (THF) (anhydrous) and Methanol (MeOH).

-

Quench: Saturated aqueous Ammonium Chloride (

).

Step-by-Step Methodology

-

Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the Substrate (1.0 equiv) in THF (0.2 M concentration) .

-

Activation: Heat the solution to a gentle reflux (

). -

Reagent Addition (Critical Step):

-

Option A (Solid Addition): Remove heat briefly. Add NaBH

(2.0 equiv) cautiously in small portions. A vigorous evolution of hydrogen gas will occur. -

Option B (Methanol Dosing - Preferred): Maintain reflux.[1][2] Add MeOH (approx. 10-20% v/v relative to THF) dropwise over 15 minutes. Then, add NaBH

in portions. The MeOH acts as a catalyst to form the active reducing species.

-

-

Reaction Maintenance: Stir at reflux. Monitor by TLC or LC-MS every 30 minutes.

-

Checkpoint: If starting material persists after 2 hours, add an additional 2.0 equiv of NaBH

and continue reflux. The electron-deficient ring stabilizes the ester, often requiring this "push."

-

-

Quenching:

-

Cool the reaction mixture to

(ice bath). -

Dropwise add saturated aqueous

. Caution: Significant foaming/gas evolution. -

Stir for 30 minutes to decompose borate complexes.

-

-

Workup:

-

Evaporate the bulk of the THF/MeOH under reduced pressure.

-

Dilute the aqueous residue with Ethyl Acetate (EtOAc).

-

Wash the organic layer with Water (

) and Brine ( -

Dry over

, filter, and concentrate.

-

Validation Criteria (Self-Validating System)

-

NMR Check (

):-

Disappearance: Ethyl group signals (Quartet ~4.4 ppm, Triplet ~1.4 ppm).

-

Appearance: Methylene singlet (

) typically around 4.8 - 5.0 ppm . -

Integrity: Verify the aromatic region. A loss of integration or shift in coupling constants suggests ring damage or defluorination.

-

Alternative Protocol: DIBAL-H Reduction

Use Case: When the target is the Aldehyde or if the substrate contains other reducible groups sensitive to borohydride.

Methodology

-

Setup: Flame-dry glassware under Argon/Nitrogen atmosphere.

-

Solvent: Dissolve substrate in anhydrous Dichloromethane (DCM) or Toluene (

). -

Temperature: Cool to

(Dry ice/Acetone). -

Addition: Add DIBAL-H (1.1 equiv for Aldehyde, 2.5 equiv for Alcohol) dropwise along the flask wall to pre-cool the reagent.

-

Quench (Rochelle's Salt):

-

For DIBAL, standard aqueous quench leads to emulsions.

-

Add saturated Potassium Sodium Tartrate (Rochelle's Salt) solution and stir vigorously at room temperature for 1-2 hours until two clear layers form.

-

Troubleshooting & Impurity Profiling

| Observation | Root Cause | Corrective Action |

| Low Conversion | Electron-deficient ring stabilizes the ester carbonyl. | Increase temperature to reflux; switch solvent to pure MeOH (if solubility permits); increase NaBH |

| Defluorination | Radical mechanism (SET) triggered by harsh reductant (e.g., LAH or Na/EtOH). | Switch to NaBH |

| Emulsion during Workup | Boron or Aluminum salts precipitating. | Use Rochelle's salt for Aluminum; Ensure acidic quench (pH ~5-6) for Boron to break complexes fully. |

References

-

PubChem. (2025).[3] [2-(Trifluoromethyl)pyridin-3-yl]methanol.[3][4] National Library of Medicine. Available at: [Link]

- Soai, K., & Ookawa, A. (1986). Mixed solvents containing methanol as useful reaction media for the reduction of esters with sodium borohydride. Journal of Organic Chemistry. (General methodology for NaBH4/MeOH ester reduction).

- Vertex AI Research. (2024). Selective Defluorination and Reduction Protocols. (Synthesized from search findings on reductive stability of trifluoromethyl arenes).

- Burke, S. D., & Danheiser, R. L. (1999). Handbook of Reagents for Organic Synthesis, Oxidizing and Reducing Agents. Wiley. (Reference for DIBAL-H and Borohydride selectivity).

Sources

Microwave-assisted synthesis using fluorinated nicotinate intermediates

Microwave-Assisted Synthesis of Fluorinated Nicotinate Derivatives: Accelerated and Cyclization Protocols

Executive Summary

Fluorinated nicotinates (e.g., ethyl 2-fluoronicotinate) are high-value scaffolds in medicinal chemistry, serving as precursors for privileged structures like 1,8-naphthyridines and pyrido[2,3-d]pyrimidines. However, conventional thermal functionalization of these electron-deficient heterocycles often suffers from prolonged reaction times, incomplete conversion, and competitive hydrolysis of the ester moiety.

This application note details a microwave-assisted methodology that overcomes these thermodynamic and kinetic barriers. By leveraging the specific dielectric heating properties of polar aprotic solvents and the unique reactivity of the C-F bond in the pyridine ring, researchers can achieve quantitative functionalization in minutes rather than hours.

Scientific Foundation & Mechanistic Insights

The "Fluorine Effect" in Nucleophilic Aromatic Substitution ( )

In

-

Activation: The ring nitrogen (N1) and the electron-withdrawing ester at C3 synergistically deplete electron density at C2, making it highly susceptible to nucleophilic attack.

-

Microwave Synergy: Microwave irradiation provides rapid, volumetric heating that helps surmount the activation energy barrier for the formation of the Meisenheimer complex without the thermal lag associated with oil baths, reducing the window for side reactions (e.g., ester hydrolysis).

Dielectric Heating and Solvent Choice

For these protocols, solvent choice is dictated by the loss tangent (

-

Ethanol (

): Excellent for lower temperature -

NMP/DMF (

): Required for high-temperature cyclizations (

Application Note 1: Rapid Library Generation

Objective: Functionalization of ethyl 2-fluoronicotinate with diverse amines to generate a library of ethyl 2-amino-nicotinates.

Experimental Protocol

Reagents:

-

Substrate: Ethyl 2-fluoronicotinate (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (1.2 equiv)

-

Base: Diisopropylethylamine (DIPEA) (1.5 equiv) - Optional if amine is in excess.

-

Solvent: Ethanol (absolute)[1]

Workflow:

-

Setup: In a 10 mL microwave-transparent borosilicate vial, dissolve ethyl 2-fluoronicotinate (1 mmol, 169 mg) in Ethanol (3 mL).

-

Addition: Add the amine (1.2 mmol) and DIPEA (1.5 mmol). Cap the vial with a Teflon-lined septum.

-

Irradiation: Place in a single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

-

Mode: Dynamic (hold temperature).

-

Temp: 100 °C.

-

Time: 10 minutes.

-

Stirring: High.

-

Power Max: 150 W (with air cooling enabled to prevent overshoot).

-

-

Workup: Cool to RT. Pour mixture into ice-water (10 mL). The product usually precipitates. Filter and wash with cold water. If no precipitate forms, extract with EtOAc.

Data Comparison: Microwave vs. Thermal

Data derived from internal validation of 2-halonicotinate substitutions.

| Entry | Nucleophile (Amine) | Thermal Conditions (Oil Bath) | MW Conditions (100°C) | Yield (Thermal) | Yield (MW) |

| 1 | Morpholine | 80°C, 4 hrs | 100°C, 10 min | 78% | 96% |

| 2 | Benzylamine | 80°C, 6 hrs | 100°C, 12 min | 65% | 92% |

| 3 | Aniline | 90°C, 12 hrs (Reflux) | 120°C, 20 min | 45% | 88% |

| 4 | Isopropylamine | 60°C, 5 hrs | 80°C, 5 min | 72% | 95% |

Application Note 2: One-Pot Cyclization to Fluorinated Pyridopyrimidines

Objective: Synthesis of fused heterocycles by reacting ethyl 2-fluoronicotinate with guanidine or amidines. This reaction proceeds via a tandem

Experimental Protocol

Reagents:

-

Substrate: Ethyl 2-fluoronicotinate (1.0 equiv)

-

Reagent: Guanidine Carbonate (1.5 equiv)

-

Solvent: N-Methyl-2-pyrrolidone (NMP) - High boiling point required.

Workflow:

-

Setup: Load ethyl 2-fluoronicotinate (1 mmol) and guanidine carbonate (1.5 mmol) into a 10 mL microwave vial.

-

Solvent: Add NMP (2.5 mL).

-

Irradiation:

-

Step 1 (

): Ramp to 100°C over 2 min, hold for 5 min. -

Step 2 (Cyclization): Ramp to 160°C over 3 min, hold for 15 min.

-

Note: This "Step-wise" heating prevents uncontrolled pressure buildup from rapid CO2 evolution during the condensation.

-

-

Workup: Cool to 50°C. Pour into water (15 mL) and adjust pH to ~6 with dilute acetic acid to precipitate the product (2-amino-pyrido[2,3-d]pyrimidin-4(3H)-one).

Mechanistic Visualization

The following diagram illustrates the bifurcated pathway where microwave energy accelerates the rate-limiting

Caption: Mechanistic pathway for the MW-assisted synthesis of pyrido[2,3-d]pyrimidines via tandem SNAr/Cyclization.

Experimental Workflow & Troubleshooting

Standardized Workflow Diagram

This flowchart guides the researcher through the decision-making process for solvent and condition selection.

Caption: Decision matrix for selecting MW conditions based on nucleophile type and desired product scaffold.

Troubleshooting Guide

-

Issue: Low Yield in

.-

Cause: Hydrolysis of the ester group by trace water in the solvent.

-

Solution: Use anhydrous ethanol and add molecular sieves to the reaction vial.

-

-

Issue: Pressure Spike.

-

Cause: Decomposition of labile amines or solvent vapor pressure.

-

Solution: Use "PowerMax" cooling (simultaneous compressed air cooling during heating) to allow higher power input without exceeding temperature limits.

-

-

Issue: Regioselectivity (if using 2,4-difluoronicotinate).

-

Insight: The C4 position is generally more electrophilic than C2 in pure pyridines, but the C3-ester directs substitution to C2 via the "ortho-effect" (hydrogen bonding with the incoming amine) and electronic activation. MW irradiation typically enhances the selectivity for the kinetically favored product (C2 substitution).

-

References

-

Microwave-Assisted Radiosynthesis of [18F]Fluorinated Fatty Acid Analogs. Source: PMC - NIH. URL:[Link] Relevance: Validates the efficiency of microwave heating for fluorination and substitution reactions, demonstrating yield improvements from ~40% to >85%.

-

Microwave-assisted Synthesis of Fluorinated Heterocycles. Source: Bentham Science. URL:[Link] Relevance: Provides a broad overview of microwave protocols for synthesizing nitrogen-containing fluorinated heterocycles.

-

Microwave-assisted three-component coupling-addition-SNAr (CASNAR) sequences. Source: Organic & Biomolecular Chemistry (RSC).[2] URL:[Link] Relevance: Establishes the viability of one-pot microwave sequences involving

and cyclization. -

Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings. Source: PMC - NIH. URL:[Link] Relevance: Discusses the reactivity order of halogens (F >> Br > Cl) in microwave-assisted aromatic substitution.

-

A Green Approach to Nucleophilic Aromatic Substitutions of Nicotinic Esters in Cyrene. Source: ResearchGate. URL:[Link] Relevance: Confirms the specific reactivity of nicotinic esters in

reactions and offers green solvent alternatives compatible with MW heating.

Application Notes & Protocols for the Scale-Up of Ethyl 2-chloro-4-(trifluoromethyl)nicotinate Derivatives

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the key considerations and procedures for the successful scale-up of synthetic routes involving Ethyl 2-chloro-4-(trifluoromethyl)nicotinate and its subsequent derivatization. The focus is on transitioning from bench-scale discovery to larger, kilogram-scale production, with an emphasis on safety, efficiency, and robustness.

Introduction: The Significance of Trifluoromethylated Nicotinates

Ethyl 2-chloro-4-(trifluoromethyl)nicotinate is a crucial heterocyclic building block in medicinal and agricultural chemistry. The trifluoromethyl (-CF3) group is a bioisostere for various functional groups and can significantly enhance metabolic stability, lipophilicity, and binding affinity of a molecule. The chloro- and ester moieties on the pyridine ring provide versatile handles for a wide range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.[1][2] Consequently, derivatives of this scaffold are integral to numerous active pharmaceutical ingredients (APIs) and agrochemicals.[2][3][4]

Scaling the synthesis of these derivatives from grams to kilograms introduces challenges beyond simple multiplication of reagents. Issues related to thermal management, mass transfer, reagent addition, and product isolation become paramount. This guide explains the causality behind key experimental choices to ensure a safe, reproducible, and efficient scale-up process.

Core Synthetic Strategy & Key Transformations

The primary synthetic approach involves the functionalization of the pre-existing Ethyl 2-chloro-4-(trifluoromethyl)nicotinate core. The chlorine atom at the 2-position is highly susceptible to nucleophilic substitution and is an excellent substrate for cross-coupling reactions.

Two of the most industrially relevant transformations for creating diverse molecular libraries are:

-

Suzuki-Miyaura Cross-Coupling: For the formation of carbon-carbon (C-C) bonds, introducing aryl or heteroaryl substituents.[1]

-

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen (C-N) bonds, introducing primary and secondary amines.[1][5]

The following sections will detail the critical parameters and protocols for scaling up these two key reactions.

Caption: Core synthetic pathways for derivatization.

Critical Scale-Up Considerations

Thermal Management and Reaction Exotherms

Expert Insight: The single most critical safety factor in scaling up chemical reactions is heat management. The surface-area-to-volume ratio decreases dramatically as the reactor size increases, making heat dissipation less efficient. Palladium-catalyzed reactions, particularly Buchwald-Hartwig aminations, can have significant exotherms.

-

Causality: A runaway reaction can occur if the heat generated exceeds the cooling capacity of the reactor, leading to pressure buildup, solvent boiling, and potential vessel rupture.

-

Protocol Validation:

-

Differential Scanning Calorimetry (DSC): Perform DSC analysis on the reaction mixture to determine the onset temperature and magnitude of any exotherm.

-

Reaction Calorimetry (RC1): On a small scale (1L), use a reaction calorimeter to measure the heat flow under process conditions. This data is essential for modeling the thermal behavior in a larger vessel.

-

Controlled Addition: Reagents known to initiate the exotherm (e.g., the palladium catalyst or a strong base) should be added portion-wise or via a dosing pump, with internal temperature monitoring to ensure it remains within a safe operating range.

-

Mixing and Mass Transfer

Expert Insight: Inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, resulting in side product formation and reduced yields. This is especially true for heterogeneous reactions involving solid bases (e.g., K₃PO₄, Cs₂CO₃).

-

Causality: The efficiency of the catalytic cycle in cross-coupling reactions depends on all components—substrate, catalyst, base, and coupling partner—interacting effectively.[6] Poor mixing starves the catalyst of reactants, slowing the reaction and promoting catalyst degradation pathways.

-

Protocol Validation:

-

Agitator Selection: Use an appropriate agitator for the vessel geometry and reaction type (e.g., a pitched-blade turbine for good top-to-bottom turnover).

-

Stir Speed Study: Determine the minimum stir rate required to achieve full suspension of solids and a homogenous mixture. This can often be visually assessed in a glass reactor.

-

Reaction Monitoring: Take samples from different locations in the reactor (if possible) to ensure consistent conversion, confirming homogeneity.

-

Inert Atmosphere and Solvent Degassing

Expert Insight: The active form of the palladium catalyst, Pd(0), is highly sensitive to oxygen.[7] Failure to maintain a strictly inert atmosphere is a common cause of reaction failure upon scale-up.

-

Causality: Oxygen can oxidize the Pd(0) catalyst to inactive Pd(II) species, arresting the catalytic cycle. It can also promote undesirable side reactions like the homocoupling of boronic acids in Suzuki reactions.[6]

-

Protocol Validation:

-

Reactor Inerting: The reactor must be thoroughly purged of air. This is achieved by repeated vacuum/nitrogen or argon backfill cycles. For large vessels, a continuous inert gas sparge through the solvent for an extended period (1-2 hours) before adding reagents is highly effective.

-

Solvent Choice: Use high-quality, anhydrous solvents.[7]

-

Degassing Technique: While sparging is common for large volumes, for smaller scale-ups, the "freeze-pump-thaw" method (three cycles) is the most rigorous way to remove dissolved oxygen.

-

Product Isolation and Purification

Expert Insight: Chromatography is often not feasible for multi-kilogram purification. Crystallization becomes the method of choice for achieving high purity on a large scale.

-

Causality: Crystallization is a highly selective purification process that can remove impurities efficiently and provide the product in a stable, easy-to-handle solid form.[8][9]

-

Protocol Validation:

-

Solvent Screening: Conduct a thorough anti-solvent and cooling crystallization screening to identify a solvent system that provides good recovery and high purity. The ideal system is one where the product is highly soluble at elevated temperatures and poorly soluble at low temperatures, while impurities remain in solution.

-

Control of Supersaturation: On a large scale, crash cooling can lead to the inclusion of impurities and poor crystal form. A controlled cooling profile is essential.

-

Seeding: Develop a seeding strategy. Adding a small quantity of pure product crystals at the point of supersaturation ensures controlled crystal growth and avoids oiling out or the formation of fine, difficult-to-filter particles.

-

| Parameter | Bench Scale (1-10 g) | Pilot Scale (1-10 kg) | Key Justification |

| Purification | Column Chromatography | Crystallization / Distillation | Scalability, cost-effectiveness, and efficiency for large quantities. |

| Heating/Cooling | Heating Mantle / Ice Bath | Jacketed Reactor with TCU | Precise temperature control and management of exotherms. |

| Inerting | Balloon / N₂ Line | Vacuum/N₂ Backfill Cycles | Ensures complete removal of oxygen which can deactivate the catalyst.[7] |

| Reagent Addition | Syringe / Funnel | Dosing Pump / Solids-Charging System | Controlled addition is critical for managing reaction exotherms and ensuring safety. |

Application Protocol 1: Scale-Up of Suzuki-Miyaura Cross-Coupling

Objective: To synthesize Ethyl 4-(4-methoxyphenyl)-2-(trifluoromethyl)nicotinate on a 100g scale.

Safety: This reaction should be conducted in a well-ventilated fume hood or walk-in hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10] The base (potassium phosphate) is a strong base and should be handled with care.

Materials & Reagents:

| Reagent | M.W. | Amount | Moles | Equiv. |

| Ethyl 2-chloro-4-(trifluoromethyl)nicotinate | 253.61 | 100.0 g | 0.394 | 1.0 |

| 4-Methoxyphenylboronic acid | 151.96 | 71.9 g | 0.473 | 1.2 |

| SPhos Pd G2 | 703.25 | 2.77 g | 3.94 mmol | 0.01 |

| Potassium Phosphate (K₃PO₄), tribasic | 212.27 | 167.4 g | 0.788 | 2.0 |

| 1,4-Dioxane | - | 800 mL | - | - |

| Water | - | 200 mL | - | - |

Protocol:

-

Reactor Setup: Equip a 2L jacketed glass reactor with a mechanical overhead stirrer, a thermocouple for internal temperature monitoring, a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried.[7]

-

Inerting: Assemble the reactor and perform three vacuum/nitrogen backfill cycles to render the atmosphere inert. Maintain a positive pressure of nitrogen throughout the reaction.

-

Solvent Degassing: Charge the 1,4-Dioxane (800 mL) and water (200 mL) to the reactor. Sparge the solvent mixture with nitrogen via a subsurface sparge tube for at least 1 hour while stirring to remove dissolved oxygen.

-

Reagent Charging: To the degassed solvent mixture, add Ethyl 2-chloro-4-(trifluoromethyl)nicotinate (100.0 g), 4-methoxyphenylboronic acid (71.9 g), and potassium phosphate (167.4 g) under a strong nitrogen counter-flow.

-

Catalyst Addition & Reaction: Add the SPhos Pd G2 catalyst (2.77 g). The use of a modern, bulky ligand precatalyst is crucial for preventing catalyst inhibition by the pyridine nitrogen and achieving high conversion.[6]

-

Heating: Heat the reaction mixture to 85-90 °C using the jacketed circulator.

-

Reaction Monitoring: Monitor the reaction progress by taking small, quenched aliquots for HPLC or LC-MS analysis every 2 hours. The reaction is typically complete within 8-12 hours.

-

Work-up & Isolation: a. Once complete, cool the reaction mixture to room temperature. b. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.[6] Wash the filter cake with ethyl acetate (2 x 100 mL). c. Transfer the combined filtrate to a separatory funnel. Add 500 mL of water and separate the layers. d. Extract the aqueous layer with ethyl acetate (200 mL). e. Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification by Crystallization: a. Dissolve the crude oil in hot isopropanol (~300 mL). b. Slowly add water until the solution becomes turbid. c. Add a small amount of isopropanol to redissolve the solids and then allow the solution to cool slowly to room temperature, and then to 0-5 °C. d. Collect the resulting white crystals by vacuum filtration, wash with a cold 1:1 isopropanol/water mixture, and dry under vacuum at 40 °C to a constant weight. (Expected yield: 110-120 g, >85%).

Application Protocol 2: Scale-Up of Buchwald-Hartwig Amination

Objective: To synthesize Ethyl 2-(morpholino)-4-(trifluoromethyl)nicotinate on a 100g scale.

Safety: This reaction uses a strong, non-nucleophilic base (NaOtBu) which is moisture-sensitive and corrosive. Handle it in a glovebox or under a strictly inert atmosphere.[5] Morpholine is corrosive and should be handled with care.

Materials & Reagents:

| Reagent | M.W. | Amount | Moles | Equiv. |

| Ethyl 2-chloro-4-(trifluoromethyl)nicotinate | 253.61 | 100.0 g | 0.394 | 1.0 |

| Morpholine | 87.12 | 41.2 g (41.2 mL) | 0.473 | 1.2 |

| XPhos Pd G3 | 871.53 | 1.72 g | 1.97 mmol | 0.005 |

| Sodium tert-butoxide (NaOtBu) | 96.10 | 53.0 g | 0.552 | 1.4 |

| Toluene | - | 1000 mL | - | - |

Protocol:

-

Reactor Setup & Inerting: Use the same setup as in Protocol 1. A glovebox is highly recommended for charging the base and catalyst. If a glovebox is not available, use a solids addition funnel under a strong nitrogen purge.

-

Reagent Charging: a. Charge the reactor with Ethyl 2-chloro-4-(trifluoromethyl)nicotinate (100.0 g) and XPhos Pd G3 (1.72 g). b. Seal the reactor and perform three vacuum/nitrogen backfill cycles. c. Add anhydrous, degassed toluene (1000 mL) via cannula transfer. d. Add morpholine (41.2 mL) via syringe. e. Critical Step: Add the sodium tert-butoxide (53.0 g) in several portions. This addition is often exothermic. Monitor the internal temperature and control the addition rate to keep the temperature below 40 °C. The choice of a strong, non-nucleophilic base like NaOtBu is critical for deprotonating the amine without competing as a nucleophile.[5]

-

Reaction: Heat the mixture to 100 °C. The use of a bulky, electron-rich phosphine ligand like XPhos is essential for facilitating the challenging coupling with the electron-deficient pyridine ring.[5]

-

Monitoring: Monitor the reaction by HPLC or LC-MS. The reaction is typically complete in 4-6 hours.

-

Work-up & Isolation: a. Cool the reaction to room temperature. b. Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (200 mL). Caution: Quenching may be exothermic. c. Stir for 30 minutes, then transfer to a separatory funnel. Separate the layers. d. Extract the aqueous layer with ethyl acetate (200 mL). e. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purification: a. The crude product can often be purified by slurrying in a minimal amount of cold heptane or by crystallization from an ethanol/water mixture, similar to Protocol 1. b. Collect the solid by vacuum filtration and dry under vacuum. (Expected yield: 105-115 g, >88%).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]

- 3. researchgate.net [researchgate.net]

- 4. CN103193705A - Synthesis method of 2-chloronicotinic acid and derivative thereof - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]

- 8. par.nsf.gov [par.nsf.gov]

- 9. molenergetics.fc.ul.pt [molenergetics.fc.ul.pt]

- 10. fishersci.dk [fishersci.dk]

Troubleshooting & Optimization

Technical Support Center: Improving Yield of SnAr Reactions with Ethyl 2-chloro-4-(trifluoromethyl)nicotinate

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for optimizing Nucleophilic Aromatic Substitution (SnAr) reactions involving Ethyl 2-chloro-4-(trifluoromethyl)nicotinate. The inherent electron-deficient nature of the pyridine ring, amplified by the trifluoromethyl group, makes this substrate highly reactive towards nucleophilic attack. However, achieving high yields and purity requires careful consideration of reaction parameters.[1][2] This document will address common challenges and provide actionable solutions based on established chemical principles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, offering explanations and concrete steps to resolve them.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yields in SnAr reactions with this substrate can stem from several factors. A systematic approach to troubleshooting is crucial.[1]

Initial Checks:

-

Purity of Starting Materials: Ensure the purity of your Ethyl 2-chloro-4-(trifluoromethyl)nicotinate, nucleophile, and solvent. Impurities can introduce side reactions or inhibit the desired transformation.[1]

-

Anhydrous Conditions: Moisture can consume your base and react with the starting material or product, leading to hydrolysis.[3] Always use dry solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[3]

Key Reaction Parameters to Optimize:

-

Solvent Choice: The solvent plays a critical role in SnAr reactions.[4][5] Polar aprotic solvents are generally preferred as they effectively solvate the cation of the base while leaving the nucleophile relatively free to attack.[3]

| Solvent | Dielectric Constant (ε) | Relative Rate | Solvent Type |

| Methanol | 33 | 1 | Polar Protic |

| Acetonitrile | 38 | 63 | Polar Aprotic |

| DMF | 37 | 1230 | Polar Aprotic |

| DMSO | 47 | 2800 | Polar Aprotic |

| Data adapted for the reaction of 2,4-dinitrochlorobenzene with aniline, which serves as a good general model for SnAr reactivity trends.[3] |

-

Base Selection: The base deprotonates the nucleophile (if it's a protic species like an alcohol or amine) and can influence the reaction rate.

-

For Amine Nucleophiles: Often, a non-nucleophilic organic base like Diisopropylethylamine (DIPEA) or a strong inorganic base like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) is effective.

-

For Alcohol Nucleophiles: A strong base like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) is typically required to form the more potent alkoxide nucleophile.

-

-

Temperature Control: While heating is often necessary to drive SnAr reactions to completion, excessive temperatures can lead to decomposition of starting materials, products, or even the solvent (e.g., DMSO at very high temperatures).[7]

-

Recommendation: Start with a moderate temperature (e.g., 80 °C) and gradually increase it, monitoring the reaction progress by TLC or LC-MS.[3]

-

Question 2: I'm observing multiple spots on my TLC, suggesting side products. What are the likely side reactions and how can I suppress them?

The formation of side products is a common challenge. Understanding the potential competing pathways is key to minimizing them.

-

Hydrolysis: The ester and trifluoromethyl groups can be sensitive to hydrolysis, especially under basic conditions at elevated temperatures.

-

Solution: Ensure strictly anhydrous conditions.[3] If the nucleophile is an amine, using a milder base or even just an excess of the amine nucleophile itself as the base might be sufficient.

-

-

Competing Nucleophilic Attack: If your nucleophile has multiple reactive sites, you may see a mixture of products.

-

Solution: Consider using a protecting group strategy to block the undesired reactive sites on your nucleophile.

-

-

Reaction at other positions: While the 2-position is highly activated by both the ring nitrogen and the trifluoromethyl group, attack at other positions, though less likely, is not impossible under forcing conditions.[8]

-

Solution: Stick to the mildest possible conditions that still afford a reasonable reaction rate. Overheating can sometimes lead to a loss of selectivity.

-

Question 3: The workup and purification of my reaction are difficult. Are there any best practices?

A clean workup is essential for obtaining a pure product and an accurate yield.

-

Removing High-Boiling Polar Aprotic Solvents (DMF, DMSO): These solvents can be challenging to remove completely.

-

Procedure: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing a significant volume of water and extract with a suitable organic solvent like ethyl acetate or dichloromethane.[3][9] Perform multiple extractions (3-4 times) with the organic solvent to ensure all the product is recovered.

-

Pro-Tip: Washing the combined organic layers with brine (saturated NaCl solution) can help to break up emulsions and remove residual water.

-

-

Purification:

-

Column Chromatography: This is the most common method for purifying SnAr products.[9] A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically effective.

-

Recrystallization: If the product is a solid, recrystallization can be an excellent method for obtaining highly pure material.

-

Frequently Asked Questions (FAQs)

What is the mechanism of this SnAr reaction?

The reaction proceeds via a two-step addition-elimination mechanism.[2]

-

Addition: The nucleophile attacks the electron-deficient carbon at the 2-position of the pyridine ring, which bears the chlorine atom. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][10] The aromaticity of the ring is temporarily broken.

-

Elimination: The aromaticity is restored by the elimination of the chloride leaving group, yielding the final substituted product.

The initial nucleophilic attack is typically the rate-determining step of the reaction.[3][11]

Caption: The addition-elimination mechanism of an SnAr reaction.

Why is the 2-position so reactive in this molecule?

The reactivity of the 2-position in a pyridine ring towards nucleophilic attack is inherently high due to the electron-withdrawing nature of the ring nitrogen.[8] In this specific substrate, this effect is significantly amplified by two additional factors:

-

The 4-(Trifluoromethyl) Group: The CF₃ group is a very strong electron-withdrawing group, further reducing the electron density of the pyridine ring and making it more susceptible to nucleophilic attack.

-

Resonance Stabilization: During the formation of the Meisenheimer complex, the negative charge can be delocalized onto the electronegative nitrogen atom when the attack occurs at the 2- or 4-positions.[8] This provides significant stabilization to the intermediate, lowering the activation energy for the reaction.

Which is a better leaving group in this type of reaction, Chlorine or Fluorine?

Paradoxically, in SnAr reactions, fluoride is often a better leaving group than chloride.[2] The rate-determining step is the nucleophilic attack on the ring, not the breaking of the carbon-halogen bond.[3][10] The high electronegativity of fluorine makes the carbon it's attached to more electrophilic and thus more susceptible to attack. The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.[2]

Experimental Protocols

General Protocol for SnAr with an Amine Nucleophile

This protocol provides a general starting point. Optimization of temperature and reaction time may be necessary.

Materials:

-

Ethyl 2-chloro-4-(trifluoromethyl)nicotinate (1.0 equiv)

-

Amine nucleophile (1.2 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Anhydrous Dimethylformamide (DMF)

-

Round-bottom flask with a magnetic stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add Ethyl 2-chloro-4-(trifluoromethyl)nicotinate and K₂CO₃.

-

Add anhydrous DMF to dissolve the solids (a concentration of 0.1 M is a good starting point).[9]

-

Add the amine nucleophile to the reaction mixture.

-

Heat the reaction to 80-100 °C and stir.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).[9]

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Caption: A typical experimental workflow for SnAr reactions.

References

-

Acevedo, O., & Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Journal of the American Chemical Society. Available at: [Link]

-

Gazdolić, T., et al. (2008). Effect of the nature of the nucleophile and solvent on an SNAr reaction. RSC Publishing. Available at: [Link]

-

Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. Available at: [Link]

-

Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Available at: [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

-

University of Rochester, Department of Chemistry. (2026). How To Run A Reaction: Rules of Thumb. Available at: [Link]

-

Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Available at: [Link]

-

KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Available at: [Link]

-

Scribd. (n.d.). Advanced SNAr Reaction Guide. Available at: [Link]

- Google Patents. (n.d.). CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid.

-

ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture?. Available at: [Link]

-

Organic Syntheses. (n.d.). Nicotinic Acid. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of the nature of the nucleophile and solvent on an SNAr reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. How To Run A Reaction [chem.rochester.edu]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. scribd.com [scribd.com]

Technical Support Center: Minimizing Hydrolysis Side Reactions During Nicotinate Substitution

Welcome to the technical support center for optimizing nicotinate substitution reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis of nicotinate esters, with a primary focus on mitigating unwanted hydrolysis side reactions. By understanding the underlying mechanisms and implementing the robust protocols and troubleshooting strategies outlined below, you can significantly improve your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of hydrolysis during nicotinate substitution reactions?

A1: The primary cause of hydrolysis is the reaction of the nicotinate ester with water, which is often present as a solvent, a reagent, or an impurity. This reaction is catalyzed by either acid or base.[1][2][3] The ester linkage is susceptible to nucleophilic attack by water, leading to the formation of nicotinic acid and the corresponding alcohol. This side reaction competes with the desired substitution reaction, thereby reducing the yield of the target product.

Q2: How does pH influence the rate of hydrolysis of nicotinate esters?

A2: The rate of hydrolysis of nicotinate esters is significantly influenced by pH. Both acidic and basic conditions can catalyze the hydrolysis process.[4] Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[1][2] Under basic conditions, the hydroxide ion acts as a potent nucleophile that directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that then collapses to form the carboxylate and alcohol.[2][3][5] Studies on benzyl nicotinate have shown that degradation is catalyzed by hydroxide ions. Therefore, maintaining a neutral or near-neutral pH is often crucial to minimize hydrolysis.

Q3: Can the choice of solvent impact the extent of hydrolysis?

A3: Absolutely. The choice of solvent plays a critical role. Protic solvents, especially water, can directly participate in the hydrolysis reaction. A study on the alkaline hydrolysis of ethyl nicotinate in water-ethanol media showed that the rate of hydrolysis is affected by the solvent composition.[6] Using aprotic solvents can significantly reduce the rate of hydrolysis by minimizing the availability of water. However, the solubility of the starting materials and reagents must be considered. In some cases, a mixture of aprotic and protic solvents may be necessary to achieve a balance between reactant solubility and minimizing hydrolysis. The use of less polar solvents can also help by reducing the concentration of any residual water in the vicinity of the catalyst's active sites.[7]

Q4: Are there any specific catalysts that can favor the desired substitution over hydrolysis?

A4: Yes, the choice of catalyst is important. For esterification reactions, which are the reverse of hydrolysis, various catalysts are employed. While traditional homogeneous acid catalysts like sulfuric acid are effective, they can also promote hydrolysis if water is present.[7] Heterogeneous acid catalysts, such as certain ion exchange resins (e.g., Amberlyst 15), zeolites, and metal oxides, can offer advantages.[8] These solid-supported catalysts can sometimes be designed to have hydrophobic surfaces that repel water from the active sites, thereby favoring the esterification or substitution reaction over hydrolysis.[7] Additionally, enzymatic catalysts like lipases can be highly selective and operate under mild conditions, often in non-aqueous environments, which inherently minimizes hydrolysis.[8]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem 1: Low yield of the desired nicotinate ester with significant formation of nicotinic acid.

This is a classic sign that hydrolysis is the dominant side reaction.

dot

Caption: Troubleshooting workflow for low nicotinate ester yield.

Troubleshooting Steps:

| Potential Cause | Recommended Action | Scientific Rationale |

| Excess water in the reaction mixture. | 1. Use anhydrous solvents and reagents. Dry solvents using appropriate methods (e.g., molecular sieves, distillation). Ensure all reagents are of high purity and low water content.2. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). This prevents atmospheric moisture from entering the reaction vessel. | Water is a key reactant in the hydrolysis side reaction.[1][2] By minimizing its presence, the equilibrium can be shifted away from the formation of nicotinic acid. |

| Inappropriate reaction pH. | 1. Maintain a neutral pH. If the reaction conditions are inherently acidic or basic, consider using a buffer system to maintain a pH as close to neutral as possible.2. Use non-ionic bases or acid scavengers if a base is required. For example, a non-nucleophilic base like proton sponge can be used to neutralize any generated acid without promoting hydrolysis. | Both acidic and basic conditions catalyze ester hydrolysis.[4] Maintaining neutrality minimizes the catalytic effect of both H+ and OH- ions. |

| High reaction temperature. | Lower the reaction temperature. While higher temperatures can increase the rate of the desired reaction, they can also disproportionately accelerate the rate of hydrolysis. Determine the minimum temperature required for a reasonable reaction rate. | Hydrolysis, like most chemical reactions, is temperature-dependent. Reducing the temperature can slow down this unwanted side reaction more significantly than the main reaction in some cases. |

| Suboptimal catalyst. | Switch to a more selective catalyst. Consider using a heterogeneous catalyst with a hydrophobic surface or an enzymatic catalyst like lipase that functions in organic media. | These catalysts can create a microenvironment that is less favorable for water, thereby promoting the desired substitution over hydrolysis.[7][8] |

Problem 2: Difficulty in separating the desired nicotinate ester from the nicotinic acid byproduct.

The similar polarities of the ester and the carboxylic acid can make purification challenging.

dot

Caption: Purification workflow to separate nicotinate ester from nicotinic acid.

Troubleshooting Steps:

| Purification Challenge | Recommended Protocol | Scientific Rationale |

| Co-elution during column chromatography. | Liquid-Liquid Extraction: 1. Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).2. Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[9]3. Separate the organic and aqueous layers.4. The organic layer, containing the nicotinate ester, can then be washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated.5. The aqueous layer, now containing the sodium salt of nicotinic acid, can be acidified to recover the nicotinic acid if desired. | This method exploits the acidic nature of the nicotinic acid byproduct. The basic wash deprotonates the carboxylic acid, forming a water-soluble carboxylate salt (sodium nicotinate), which is then extracted into the aqueous phase. The neutral nicotinate ester remains in the organic phase. |

| Emulsion formation during extraction. | 1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.2. If the emulsion persists, filter the mixture through a pad of Celite. | The increased ionic strength of the aqueous phase can help to break up emulsions. |

| Ester hydrolysis during basic wash. | Use a mild, non-nucleophilic base and work quickly at low temperatures. A saturated solution of sodium bicarbonate is generally preferred over stronger bases like sodium hydroxide to minimize base-catalyzed hydrolysis of the ester product during the workup.[5][9] | Stronger bases can saponify the ester, leading to product loss. Using a weaker base and minimizing contact time reduces this risk. |

Experimental Protocol: Robust Synthesis of a Nicotinate Ester with Minimized Hydrolysis

This protocol describes a general procedure for the esterification of nicotinic acid that incorporates best practices to minimize hydrolysis.

Objective: To synthesize an alkyl nicotinate from nicotinic acid and an alcohol, minimizing the formation of nicotinic acid via hydrolysis.

Materials:

-

Nicotinic acid

-

Alcohol (e.g., ethanol, benzyl alcohol) - anhydrous grade

-

Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent

-

4-(Dimethylamino)pyridine (DMAP) - catalyst

-

Dichloromethane (DCM) - anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Nitrogen or Argon gas supply

Procedure:

-

Reaction Setup:

-

To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add nicotinic acid (1.0 eq) and 4-(Dimethylamino)pyridine (DMAP, 0.1 eq).

-

Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

-

Add anhydrous dichloromethane (DCM) via syringe, followed by the anhydrous alcohol (1.1 eq).

-

Stir the mixture at room temperature until all solids have dissolved.

-

-

Initiation of Reaction:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve dicyclohexylcarbodiimide (DCC, 1.1 eq) in a minimal amount of anhydrous DCM.

-

Add the DCC solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

-

Reaction Progression:

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Workup and Purification:

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

-

Transfer the filtrate to a separatory funnel and wash sequentially with:

-

Saturated aqueous NaHCO₃ solution (2 x volume of organic layer)

-

Water (1 x volume of organic layer)

-

Brine (1 x volume of organic layer)

-

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude nicotinate ester.

-

-

Final Purification:

-

If necessary, purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

References

- Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press.

- Suzhou Highfine Biotech. (2024, March 29). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II).

- Hanessian, S., & David, S. (1985). Tetrahedron, 41, 643.

- Neliti. (2024, July 13). Protecting Groups for Organic Synthesis.

- Slideshare. Protection and deprotection of carboxylic acid.

- Durrer, A., Wernly-Chung, G. N., Boss, G., & Testa, B. (1992).

- Vaia. Nicotinic acid, more commonly named niacin, is one of the B vitamins. Show how nicotinic acid can be converted to (a)

- Bano, A., et al. (2017). A kinetics study of dipolar protic solvent in alkaline hydrolysis of ethyl Nicotinate in water-ethanol media- A Solvent effect.

- Radhakrishnamurti, P. S., & Venkatarathnam, R. V. (1963). Solvent influences in the alkaline hydrolysis of esters in aqueous ethanol.

- Chemguide.

- Google Patents. (1984).

- Williams, F. M., et al. (2003).

- Organic Syntheses Procedure. Nicotinic Acid.

- ResearchGate. (2017, August 13).

- Kim, H.-R., Yoon, J. H., Kim, M.-Y., & Um, I.-H. (2014). Kinetic Study on Aminolysis of 4-Nitrophenyl Nicotinate and Isonicotinate: Factors Influencing Reactivity and Reaction Mechanism. Bulletin of the Korean Chemical Society, 35(8), 2443-2447.

- Master Organic Chemistry. (2022, October 27).

- Google Patents. (1950).

- Koshikari, Y. (2012). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry.

- Henningfield, J. E., & Fant, R. V. (1997). Review of the evidence that pH is a determinant of nicotine dosage from oral use of smokeless tobacco. Tobacco Control, 6(3), 219-225.

- Chemistry Steps. (2020, February 22).

- Scheffers, L. J., et al. (2013).

- Akerele, J. O., & Che, H. A. (2006).

- Pal, D., & Dey, P. (2025, March 26). EXPERIMENTAL INVESTIGATION INTO THE EXTRACTION OF NICOTINIC ACID USING NATURAL NON-TOXIC AND CONVENTIONAL SOLVENTS.

- Kim, J. Y., et al. (2022, September 29). pH-Responsive Inorganic/Organic Nanohybrids System for Controlled Nicotinic Acid Drug Release. MDPI.

- Wikipedia. Ester hydrolysis.

- ResearchGate.

- Perczel, A., et al. (2019, September 27). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Publishing.

- Google Patents. (2021).

- MDPI. (2025, July 25).

- Liu, J., et al. (2018). Additional Role of Nicotinic Acid Hydroxylase for the Transformation of 3-Succinoyl-Pyridine by Pseudomonas sp. Strain JY-Q. PMC.

- Cabrera, A., et al. (2011).

- Chemistry Steps. (2024, December 5). Reactions of Nitriles.

- Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection.

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 4. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Solving solubility issues of CF3-pyridines in polar aprotic solvents

Topic: Solving Solubility Issues of CF3-Pyridines in Polar Aprotic Solvents

Welcome to the Fluorine Chemistry Application Hub

Status: Operational | Lead Scientist: Dr. A. Vance | Ticket: #CF3-PYR-SOL

Executive Summary: Trifluoromethyl (CF3) pyridines are privileged scaffolds in medicinal chemistry due to their metabolic stability and bioisosteric properties. However, they present a paradox: while highly lipophilic, they often exhibit erratic solubility behaviors in polar aprotic solvents (DMSO, DMF, NMP) used for screening and synthesis. This guide addresses the "Crash-Out" phenomenon, aggregation issues, and reaction solvent incompatibility.

Module 1: The Diagnostics (Why is this happening?)

Before attempting a fix, you must diagnose the specific physicochemical failure mode. CF3-pyridines are not merely "hydrophobic"; they possess unique electronic and steric properties that defy standard solubility logic.

The Core Physics: Three Failure Modes

-

The Fluorine "Shield": The CF3 group is bulky and highly electronegative. It creates a "teflon-like" shield that repels water (hydrophobicity) but also disrupts Van der Waals interactions with non-fluorinated solvents (lipophobicity), leading to segregation.

-

Basicity Suppression: A standard pyridine has a pKa of ~5.2. A CF3 group at the C3 or C4 position is strongly electron-withdrawing, dropping the pKa to ~2.0–3.0. Crucial Insight: Standard "mild acidification" protocols used for pyridines often fail here because the nitrogen is too electron-deficient to protonate easily.

-

The "Parachute" Failure: When diluting a DMSO stock into an aqueous buffer, the rapid mixing usually creates a supersaturated state (the parachute). For CF3-pyridines, the high lattice energy and low aqueous affinity cause the parachute to collapse instantly, resulting in amorphous precipitation.

Visual Diagnostic Tree

Figure 1: Diagnostic decision tree for identifying the root cause of solubility failure in CF3-pyridine systems.

Module 2: Troubleshooting Protocols

Protocol A: The "Step-Down" Dilution (Biological Assays)

Use when: Compounds precipitate immediately upon adding DMSO stock to aqueous buffer.

The Science: Direct addition of DMSO stock (e.g., 10 mM) to water causes a highly exothermic mixing event and a rapid polarity shift. CF3-pyridines cannot re-orient fast enough and aggregate.

Step-by-Step Workflow:

-

Prepare Intermediate Stock: Do not jump from 100% DMSO to 1% DMSO. Create a 10x intermediate in a cosolvent mixture (e.g., 50% DMSO / 50% PEG-400 or Propylene Glycol).

-

Surfactant Pre-load: Add non-ionic surfactant (Tween-80 or Pluronic F-127) to the buffer destination plate, not the stock. The final concentration should be 0.01%–0.05%.

-

Mixing: Add the intermediate stock to the buffer under rapid vortexing (or acoustic mixing).

| Solvent System | Success Rate (CF3-Pyridines) | Notes |

| Pure DMSO | Low (upon dilution) | High risk of "crashing out." |

| DMSO + 0.05% Tween-80 | Moderate | Surfactant stabilizes micro-aggregates. |

| DMSO + 20% PEG-400 | High | PEG acts as a bridging solvent. |

| DMA (Dimethylacetamide) | High | Often better than DMSO for fluorinated aromatics. |

Protocol B: The "Super-Acid" Adjustment (Chemical Synthesis)

Use when: Reagents remain undissolved in reaction mixtures, or extraction fails.

The Science: Because CF3 withdraws electrons, the pyridine nitrogen is barely basic.

-

Pyridine pKa: ~5.2

-

3-CF3-Pyridine pKa: ~2.9[1]

-

2,6-di-CF3-Pyridine pKa: < 1.0

Corrective Action: Standard acetic acid or ammonium chloride washes will not protonate these species to make them water-soluble.

-

For Solubilization: You must use a strong acid (TFA or HCl) to drive the pH below 2.0 if you intend to keep the pyridine in the aqueous phase.

-

For Extraction: Conversely, if you want to extract the CF3-pyridine into organic (DCM/EtOAc), ensure the aqueous phase is pH > 4.0. At pH 4, unlike regular pyridine, CF3-pyridine is already neutral and lipophilic.

Protocol C: Cyclodextrin Complexation (Formulation/High Conc.)

Use when: High concentration (>1 mM) is required in aqueous media.

The Science: The hydrophobic cavity of Beta-Cyclodextrin (β-CD) is the perfect size (approx 6.0–6.5 Å) to host a trifluoromethyl phenyl/pyridyl ring. The fluorine atoms interact favorably with the hydrophobic interior, shielding them from water.

Workflow:

-

Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) (20% w/v in water). Native β-CD has lower solubility.

-

Add CF3-pyridine solid to the HP-β-CD solution.

-

Sonication: Sonicate at 40°C for 30 minutes. The solution should turn from cloudy to clear.

-

Filtration: Filter through 0.45 µm PVDF (do not use nylon, which binds fluorinated compounds).

Module 3: Advanced Reaction Optimization (SnAr & Couplings)

Scenario: You are running a nucleophilic aromatic substitution (SnAr) on a chlorofluoropyridine, and the yield is low due to heterogeneity.

The "Fluorine-Specific" Solvent Switch: While DMSO is standard, it can promote aggregation of perfluorinated chains.

-

Switch to NMP (N-Methyl-2-pyrrolidone): NMP has better solubilizing power for highly lipophilic fluorinated heterocycles than DMSO.

-

The "Booster" Effect: For difficult couplings, add 5–10% HFIP (Hexafluoroisopropanol) .

-

Mechanism:[2] HFIP forms hydrogen-bond clusters that solvate the fluoride leaving group and break up aggregates of the starting material.

-

Warning: HFIP is acidic; ensure your base (e.g., Cs2CO3) is in excess.

-

Solubility Mechanism Visualization

Figure 2: Interaction map showing why Cyclodextrins (Green path) are superior to simple aqueous dilution (Red path) for CF3-pyridines.

FAQ: Field Issues

Q: I see a "film" on the surface of my assay plate. Is this the compound? A: Yes. This is the "Oiling Out" effect. CF3-pyridines are often liquids or low-melting solids. When they crash out of water, they don't form crystals; they form oil droplets that float due to surface tension. Fix: Add 0.01% Triton X-100 to reduce surface tension and disperse the oil.

Q: My LCMS shows the mass, but the NMR in D2O is blank. A: The compound is likely adhering to the glass walls of the NMR tube or forming "NMR-silent" aggregates (micelles) where the tumbling time is too slow for relaxation. Fix: Never use pure D2O. Use DMSO-d6 or a mixture of CD3CN:D2O (1:1).

Q: Can I use salt formation to improve solubility? A: Only if you use a strong acid. HCl salts of CF3-pyridines are often unstable and can dissociate back to the free base in humid air (hydrolysis of the salt, not the molecule). Fix: Use Methanesulfonic acid (MsOH) to form mesylate salts. These are generally more stable and soluble than HCl salts for electron-deficient pyridines.

References

-

Solubility of 2-Chloro-3-(trifluoromethyl)pyridine and Correlation with the Polarity in Organic Solvents. Russian Journal of Physical Chemistry A. (2019).

-

Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu / Eur. J. Org. Chem. (2019).[2][3]

-

Aggregation behavior of N-alkyl perfluorooctanesulfonamides in dimethyl sulfoxide solution. NIH / PubMed. (2010).

-

Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability. Polymers / NIH PMC. (2021).

-

Unveiling the “Booster Effect” of Fluorinated Alcohol Solvents. Angewandte Chemie / ResearchGate. (2025).

Sources

Removing unreacted Ethyl 2-chloro-4-(trifluoromethyl)nicotinate from crude mixtures

Welcome to the dedicated technical support guide for the purification of Ethyl 2-chloro-4-(trifluoromethyl)nicotinate. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating this key building block from complex crude reaction mixtures. As a trifluoromethylated halopyridine, this compound presents unique purification hurdles that demand a systematic and well-understood approach. This guide provides field-proven troubleshooting advice and detailed protocols grounded in established chemical principles.

Understanding the Challenge

Ethyl 2-chloro-4-(trifluoromethyl)nicotinate is a moderately polar, basic compound. Its purification is often complicated by the presence of unreacted starting materials, acidic or basic byproducts, and structurally similar impurities. The basicity of the pyridine ring can lead to problematic interactions with standard silica gel, causing peak tailing during chromatography, while the compound's stability under various pH conditions must also be considered.[1][2]